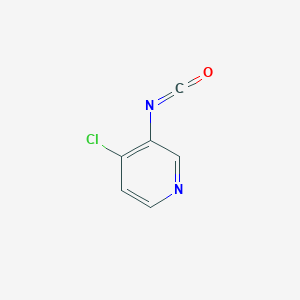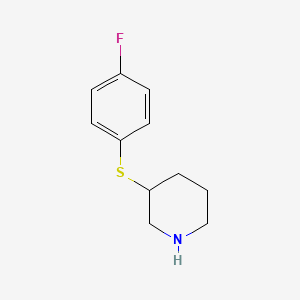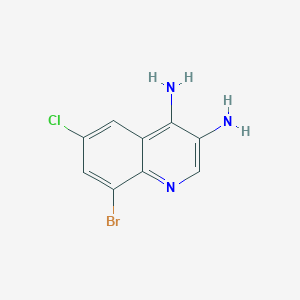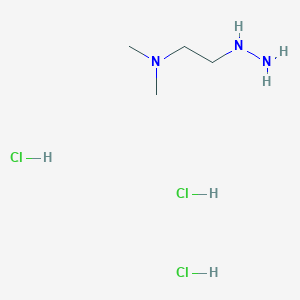
N-(2-hydrazinoethyl)-N,N-dimethylamine trihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(Dimethylamino)ethyl]hydrazine trihydrochloride is a chemical compound with the molecular formula C₄H₁₆Cl₃N₃ and a molecular weight of 212.55 g/mol . It is primarily used for research purposes and is known for its applications in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Dimethylamino)ethyl]hydrazine trihydrochloride typically involves the reaction of dimethylaminoethylamine with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the trihydrochloride salt .
Industrial Production Methods
Industrial production methods for [2-(Dimethylamino)ethyl]hydrazine trihydrochloride are similar to laboratory synthesis but are scaled up to meet demand. The process involves stringent quality control measures to ensure the purity and consistency of the final product .
化学反応の分析
Types of Reactions
[2-(Dimethylamino)ethyl]hydrazine trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce halogenated derivatives .
科学的研究の応用
[2-(Dimethylamino)ethyl]hydrazine trihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in the study of biochemical pathways and enzyme reactions.
Industry: The compound is used in the production of various industrial chemicals and materials.
作用機序
The mechanism of action of [2-(Dimethylamino)ethyl]hydrazine trihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions by donating electrons. It can also interact with enzymes and proteins, affecting their function and activity .
類似化合物との比較
Similar Compounds
- [2-(Dimethylamino)ethyl]amine
- Hydrazine hydrate
- Dimethylaminoethylamine
Uniqueness
What sets [2-(Dimethylamino)ethyl]hydrazine trihydrochloride apart from similar compounds is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its trihydrochloride form also enhances its solubility and stability, making it more suitable for various applications .
特性
分子式 |
C4H16Cl3N3 |
|---|---|
分子量 |
212.55 g/mol |
IUPAC名 |
2-hydrazinyl-N,N-dimethylethanamine;trihydrochloride |
InChI |
InChI=1S/C4H13N3.3ClH/c1-7(2)4-3-6-5;;;/h6H,3-5H2,1-2H3;3*1H |
InChIキー |
HQOPTWBHBZYKOY-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCNN.Cl.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



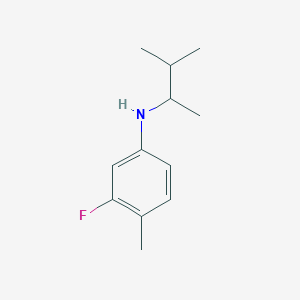
![2-{[(2,3-Difluorophenyl)methyl]amino}propane-1,3-diol](/img/structure/B13251960.png)

![(2-Methoxyethyl)[(2-nitrophenyl)methyl]amine](/img/structure/B13251974.png)
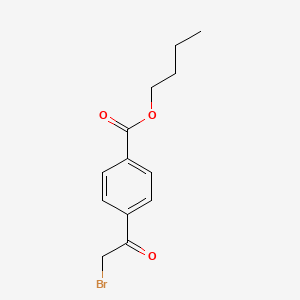
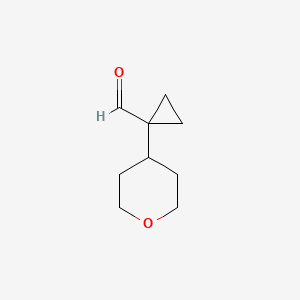
![7-Oxabicyclo[2.2.1]heptane-2-carbothioamide](/img/structure/B13251982.png)
amine](/img/structure/B13251984.png)
![tert-Butyl N-[(4-formyl-3-methoxyphenyl)methyl]carbamate](/img/structure/B13251994.png)
